4-Chloro-2,5-difluoromandelic acid
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Overview
Description
4-Chloro-2,5-difluoromandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C8H5ClF2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluoromandelic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-Chloro-2,5-difluorobenzaldehyde.
Oxidation: The aldehyde group is oxidized to form the corresponding carboxylic acid.
Hydroxylation: The carboxylic acid undergoes hydroxylation to introduce the hydroxyl group at the alpha position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-difluoromandelic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Chloro-2,5-difluorobenzoic acid.
Reduction: Formation of 4-Chloro-2,5-difluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,5-difluoromandelic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-difluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form hydrogen bonds, which can influence its biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 4-Chloro-3,5-difluorobenzonitrile
Uniqueness
4-Chloro-2,5-difluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H5ClF2O3 |
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Molecular Weight |
222.57 g/mol |
IUPAC Name |
2-(4-chloro-2,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-5(10)3(1-6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
ZVXJVDDIHTXKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(C(=O)O)O |
Origin of Product |
United States |
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